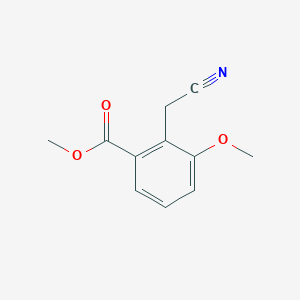

Methyl 2-(cyanomethyl)-3-methoxybenzoate

Vue d'ensemble

Description

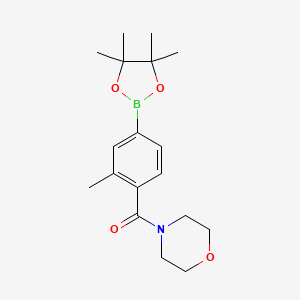

“Methyl 2-(cyanomethyl)-3-methoxybenzoate” is a chemical compound with the molecular formula C10H9NO2 . It is a solid at room temperature . The compound is used in various chemical reactions and has been involved in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of related compounds often involves reactions such as acetylation, aldol condensation, Wittig olefination, and Mannich reactions . For instance, the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involved acetylation of 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, formed by reacting 4-methoxyphenyl acetonitrile with cyclohexanone .Molecular Structure Analysis

The molecular weight of “this compound” is 175.19 g/mol . The compound contains several functional groups: a methyl ester, a nitrile, and an alkene .Chemical Reactions Analysis

Cyclohexane derivatives undergo various chemical reactions, including photooxygenation and cyclization. For instance, photooxygenation of cyclohexane by O2 under visible-light irradiation of an O2-saturated acetonitrile solution containing 9-mesityl-10-methylacridinium ions and HCl yields cyclohexanone.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 175.19 g/mol . The compound is soluble in methanol .Applications De Recherche Scientifique

Thermochemical Properties

Methyl 2-(cyanomethyl)-3-methoxybenzoate's structural and thermochemical properties have been investigated both experimentally and computationally. This includes determinations of combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase. These studies are crucial for understanding the compound's stability and reactivity under various conditions (Flores et al., 2019).

Photochemistry and Photostability

Research into the photochemistry of related methoxybenzoates has revealed insights into processes like hydrogen abstraction and cycloaddition with olefins. These reactions, occurring via excited singlet states, are significant for the development of photochemical applications of these compounds (Cantrell, 1973).

Synthetic Applications

In synthetic chemistry, derivatives of methyl methoxybenzoates, including the this compound, are used as intermediates or reagents. For example, their transformations have been explored in the synthesis of complex organic compounds, highlighting their versatility and utility in organic synthesis (Zha Xiao-lin et al., 2010).

Biological Activities

Methyl methoxybenzoates and their derivatives have been studied for potential biological activities. For instance, some compounds have shown promising anticancer properties by inhibiting tubulin polymerization, a mechanism that can disrupt mitosis in cancer cells (Pieters et al., 1999).

Environmental and Microbial Interactions

The metabolism of methoxybenzoic acids, including compounds related to this compound, by anaerobic bacteria has been investigated. This research is critical for understanding the environmental fate and biodegradability of these compounds (Deweerd et al., 1988).

Mécanisme D'action

Target of Action

Methyl 2-(cyanomethyl)-3-methoxybenzoate is a complex organic compound that contains several functional groups: a methyl ester, a nitrile, and an alkene . It is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is the primary goal of the SM coupling reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon–carbon bond formation . The compound’s mode of action influences the transmetalation process, which is a crucial step in the SM coupling reaction . The downstream effects of this process include the formation of new organic compounds through the creation of carbon–carbon bonds .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its efficacy in the SM coupling reaction .

Result of Action

The primary result of this compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the creation of new organic compounds . In the context of biological systems, similar compounds have shown significant antiproliferative activity in certain carcinoma cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are typically mild and functional group tolerant , can impact the compound’s action. Additionally, the compound’s stability may be affected by the presence of moisture, as similar compounds like Methyl cyanoacrylate are known to polymerize rapidly in its presence .

Safety and Hazards

Orientations Futures

The new tri- and tetra-substituted N-arylpyrroles were synthesized by the one-pot reaction of 1-methyl-3-cyanomethyl benzimidazolium bromide with substituted alkynes having at least one electron-withdrawing substituent, in 1,2-epoxybutane, acting both as the solvent and reagent to generate the corresponding benzimidazolium N3-ylide . This indicates that the newly synthesized pyrrole derivatives are promising molecules with biological activity and low acute toxicity .

Propriétés

IUPAC Name |

methyl 2-(cyanomethyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWBZAJVUJBYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733192 | |

| Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145498-86-8 | |

| Record name | Methyl 2-(cyanomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1397838.png)

![2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1397841.png)

![4-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1397846.png)

![[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1397850.png)

![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)

![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1397853.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)